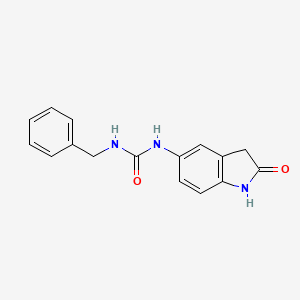

1-Benzyl-3-(2-oxoindolin-5-yl)urea

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzyl-3-(2-oxo-1,3-dihydroindol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-15-9-12-8-13(6-7-14(12)19-15)18-16(21)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,20)(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYKGHOSUXFZFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)NCC3=CC=CC=C3)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Methodologies for 1 Benzyl 3 2 Oxoindolin 5 Yl Urea and Its Analogs

General Synthetic Routes to Substituted Oxoindolin-5-yl Ureas

The construction of substituted oxoindolin-5-yl ureas typically begins with the synthesis of a functionalized indolin-2-one core, followed by the introduction of the urea (B33335) moiety at the 5-position. A common and pivotal intermediate in many synthetic pathways is 5-aminoindolin-2-one.

Strategies for Indolin-2-one Core Functionalization

The indolin-2-one, or oxindole (B195798), framework is a privileged heterocyclic structure found in many natural and synthetic compounds. researchgate.net Its functionalization can be achieved through several strategies, often categorized into two main pathways: the direct functionalization of a pre-existing oxindole skeleton or the construction of the oxindole framework from acyclic precursors through various cyclization processes. acs.org

A prevalent method for introducing a functional group at the C5 position, which is essential for the eventual formation of the urea linkage, is through electrophilic aromatic substitution. A classic approach involves the nitration of indolin-2-one. For instance, treating indoline-2,3-dione with a mixture of sulfuric acid and nitric acid leads to 5-nitroindoline-2,3-dione. nih.gov This nitro group can then be chemically reduced to an amino group, providing the key 5-amino-substituted intermediate. Common reduction methods include using iron powder in the presence of an acid like hydrochloric acid. nih.gov

Alternative strategies focus on building the ring system from acyclic precursors. These methods offer flexibility in introducing various substituents onto the aromatic ring before cyclization. acs.org For example, anilide derivatives can be used as starting materials for annulation reactions to form the oxindole ring. acs.org

Introduction of the 1-Benzyl Moiety

The benzyl (B1604629) group at the N1 position of the indolin-2-one ring is typically introduced via N-alkylation. mdpi.comnih.gov This reaction is generally carried out by treating an N-unsubstituted indolin-2-one derivative with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. nih.govresearchgate.net

The choice of base and solvent is critical for the efficiency of this reaction. Common bases include potassium carbonate, sodium hydride, and various amine bases. nih.govresearchgate.net The reaction is often performed in a polar aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile (B52724) to facilitate the nucleophilic substitution. nih.govmdpi.comresearchgate.net

Urea Linkage Formation and Derivatization

The formation of the urea linkage is a critical step in the synthesis of the target compounds. This transformation typically involves a 5-aminoindolin-2-one intermediate. There are several established methods for constructing the urea moiety:

Reaction with Isocyanates : A direct and common method is the reaction of the 5-amino group with an appropriate isocyanate. nih.gov For example, reacting 5-amino-1-benzylindoline-2,3-dione with sodium cyanate (B1221674) in glacial acetic acid can generate the corresponding urea derivative. nih.gov Alternatively, reacting the amine with a specific isocyanate, such as benzyl isocyanate, would lead to an N,N'-disubstituted urea. The Staudinger-aza-Wittig reaction provides a modern route to synthesize isocyanates from azides, which can then be used for urea formation. beilstein-journals.org

Reaction with Carbamoyl (B1232498) Chlorides : Another approach involves the use of carbamoyl chlorides. The amino group of the oxindole can react with a carbamoyl chloride to form the urea linkage.

Curtius Rearrangement : The Curtius rearrangement of an acyl azide (B81097) can generate an isocyanate intermediate in situ. organic-chemistry.org This isocyanate can then be trapped by an amine to form an unsymmetrical urea. organic-chemistry.org

Derivatization of the urea moiety allows for the creation of a library of analogs. By using different substituted isocyanates or by modifying the amine precursor, a wide variety of functional groups can be introduced on the terminal nitrogen of the urea. researchgate.netnih.gov

Targeted Synthesis of 1-Benzyl-3-(2-oxoindolin-5-yl)urea

The targeted synthesis of this compound is accomplished through a well-defined, multi-step sequence that combines the methodologies described above. A representative synthetic pathway is outlined below:

Nitration of Isatin (B1672199) : The synthesis begins with the nitration of isatin (indoline-2,3-dione). Treatment of isatin with a nitrating mixture, such as sulfuric acid and nitric acid, at controlled temperatures (e.g., 60 °C) yields 5-nitroindoline-2,3-dione. nih.gov

N-Benzylation : The resulting 5-nitroindoline-2,3-dione is then N-benzylated. This is typically achieved by reacting it with benzyl chloride in the presence of a base like anhydrous potassium carbonate in a solvent such as acetone. nih.gov This step produces 1-benzyl-5-nitroindoline-2,3-dione.

Reduction of the Nitro Group : The nitro group at the 5-position is subsequently reduced to an amino group. A common method for this transformation is reduction with iron powder and hydrochloric acid under heating, which converts 1-benzyl-5-nitroindoline-2,3-dione into 5-amino-1-benzylindoline-2,3-dione. nih.gov

Urea Formation : The final step is the formation of the urea moiety. The 5-amino-1-benzylindoline-2,3-dione is reacted with a urea-forming reagent. A straightforward method involves stirring the amino-intermediate with sodium cyanate in glacial acetic acid to yield the target compound, 1-benzyl-3-(2,3-dioxoindolin-5-yl)urea. nih.gov It should be noted that the starting material in this literature example is an isatin (indoline-2,3-dione) derivative, which would result in a 2,3-dioxoindolin-5-yl urea. To obtain the specified this compound, a reduction of the 3-keto group would be necessary, or the synthesis would start from an appropriate 2-oxoindole derivative.

An alternative final step would involve reacting 5-amino-1-benzylindolin-2-one with benzyl isocyanate. The isocyanate itself can be synthesized from benzyl azide via a Staudinger-aza-Wittig reaction under carbon dioxide pressure. beilstein-journals.org

Table 1: Example Reagents for Key Synthetic Steps

| Step | Transformation | Typical Reagents and Conditions |

|---|---|---|

| 1 | Nitration | H₂SO₄, HNO₃, 60 °C nih.gov |

| 2 | N-Benzylation | Benzyl chloride, K₂CO₃, Acetone nih.gov |

| 3 | Nitro Reduction | Fe, HCl, Heat nih.gov |

Synthesis of Key Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of the title compound allows for systematic exploration of structure-activity relationships. Modifications are typically made at the N1 position of the oxindole ring and on the urea substituent. researchgate.netnih.gov

N-Substituted Oxoindolin-5-yl Urea Derivatives

A diverse library of N-substituted derivatives can be generated by varying the reactants in the key synthetic steps.

Varying the N1-Substituent : Instead of benzyl chloride, other alkyl or substituted benzyl halides can be used in the N-alkylation step. nih.govnih.gov This allows for the introduction of different groups at the N1 position of the indolin-2-one core, which can influence the compound's steric and electronic properties. nih.govrsc.org Studies have shown that introducing groups like methyl or benzyl at this position can significantly impact biological activity. nih.gov

Varying the Urea Substituent : The substituent on the terminal nitrogen of the urea can be readily modified. This is achieved by reacting the 5-aminoindolin-2-one intermediate with a variety of substituted isocyanates. nih.gov For example, reacting 5-aminoisatin (B1251771) with different substituted phenylisocyanates leads to a range of 1-(2-oxo-3-iminoindolin-5-yl)-3-phenylurea derivatives. ekb.eg This approach provides a powerful tool for creating a large number of analogs with diverse functionalities.

A general scheme for synthesizing these derivatives involves the initial synthesis of a 5-aminoisatin or 5-aminooxindole (B107739) core, followed by condensation with various aldehydes or reaction with different isocyanates to produce a wide array of Schiff bases or urea derivatives, respectively. mui.ac.ir

Table 2: Examples of Synthesized Analogs

| Base Scaffold | N1-Substituent | Urea Substituent (from Isocyanate) | Reference |

|---|---|---|---|

| 2,3-Dioxoindoline | Substituted Benzyl | N/A (from NaOCN) | nih.gov |

| 2-Oxoindoline | -H | 4-Chlorophenyl | chemsrc.com |

| 2-Oxoindoline | -H | 2,6-Dimethylphenyl | ekb.egresearchgate.net |

These synthetic strategies provide a robust platform for the generation of this compound and a wide range of its analogs, facilitating further investigation into their chemical and biological properties. researchgate.net

Modifications on the Benzyl Moiety

Modifications to the N-benzyl substituent on the urea linkage are crucial for fine-tuning the molecule's properties. Research has shown that altering the electronic and steric nature of the benzyl group can significantly influence the outcomes of catalyzed reactions involving the oxindole core.

In studies focusing on asymmetric synthesis, the N-substituent on the catalyst, often a benzyl group, plays a critical role. For instance, in bifunctional phase-transfer catalysis for the alkylation of 2-oxindoles, catalysts bearing a standard benzyl group can promote reactions with moderate enantioselectivity. nih.gov The introduction of either electron-withdrawing groups or bulky substituents onto this benzyl moiety does not always lead to significant improvements in reaction efficiency or selectivity. nih.gov However, in some cases, relatively electron-rich benzyl bromides used as alkylating agents have been shown to afford products in high yields with enhanced enantiomeric excess (ee), reaching up to 90%. nih.gov

The strategic importance of the benzyl group is further highlighted in the enantioselective benzylation of 3-amino oxindole Schiff bases. These reactions, which use benzyl bromides in the presence of phase-transfer catalysts, allow for the synthesis of a wide array of chiral quaternary 3-amino oxindoles with excellent enantioselectivities (up to 98% ee). acs.org

Table 1: Impact of Benzyl Moiety Modification on Reaction Outcomes

| Modification Type | Observation | Reference |

| Electron-withdrawing or bulky substituents on catalyst's N-benzyl group | No appreciable variations in enantioselectivity. | nih.gov |

| Electron-rich benzyl bromides as alkylating agents | Improved product yield and enantiomeric excess (up to 90%). | nih.gov |

| Benzylation of 3-amino oxindole Schiff bases | High enantioselectivities (up to 98% ee) for chiral quaternary 3-amino oxindoles. | acs.org |

Structural Variations on the Oxoindoline Ring System

The oxindole scaffold is a versatile platform that allows for extensive structural modifications. Substitutions on the aromatic ring and at the C3-position are common strategies to create diverse analogs.

Synthetic routes often begin with a substituted isatin (indole-2,3-dione), which is then converted to the corresponding 5-aminooxindole intermediate before forming the urea derivative. For example, N-alkylation of isatin derivatives, followed by further reactions, is a common approach. nih.gov The Suzuki coupling reaction is another powerful tool used to introduce various aryl groups at the C5-position of the oxindole ring, starting from 5-bromoisatin. nih.gov

Modifications at the C3-position are also prevalent. Asymmetric organocatalytic synthesis has been employed to create 3,3'-disubstituted oxindoles. acs.org Furthermore, direct C-H functionalization using electrochemical methods provides a modern approach to introduce a wide range of substituents at the C3-position under mild conditions. acs.org This method is compatible with various functional groups on the oxindole core, including halides and methoxy (B1213986) groups, and works for both N-protected and unprotected oxindoles. acs.org

Ring expansion of oxindoles to form quinolinones represents a more profound structural variation. nih.govacs.org This transformation can be controlled to produce different regioisomers and is tolerant of various functional groups, enabling significant diversification of the original oxindole structure. nih.govacs.org

Table 2: Examples of Structural Variations on the Oxoindoline Ring

| Position of Variation | Synthetic Method | Type of Substituent/Variation | Reference |

| C5-Position | Suzuki Coupling | Aryl groups | nih.gov |

| N1-Position | N-Alkylation | Benzyl and other alkyl groups | nih.gov |

| C3-Position | Electrochemical C-H Functionalization | Alkyl, aryl, and functionalized groups | acs.org |

| Ring System | Regiodivergent Ring Expansion | Transformation to quinolinone isomers | nih.govacs.org |

Advanced Synthetic Approaches and Organocatalysis in Oxindole-Urea Chemistry

Modern synthetic chemistry has seen a surge in the use of organocatalysis, a strategy that avoids the use of metal catalysts. This approach is particularly prominent in the synthesis of complex oxindole derivatives. Organocatalysis utilizes small organic molecules, such as those derived from urea, thiourea (B124793), or cinchona alkaloids, to catalyze stereoselective reactions. rsc.orgnih.govtaltech.ee

Urea and thiourea derivatives are effective hydrogen-bond donors and have been used to catalyze a range of reactions, including Michael additions, Friedel-Crafts alkylations, and cycloadditions involving oxindoles. nih.govtaltech.ee For example, quinidine-derived thiourea catalysts have been used in cascade reactions to synthesize spiro[4H-pyran-oxindole] derivatives with high yields and enantioselectivities. nih.gov These catalysts activate substrates through hydrogen bonding, facilitating stereocontrolled bond formation. taltech.ee

The development of bifunctional catalysts, which possess both a Brønsted acid and a Lewis base site, has further expanded the scope of organocatalysis in oxindole chemistry. These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to highly efficient and selective transformations. taltech.ee Advanced strategies also include domino or cascade reactions, where multiple bonds are formed in a single operation, allowing for the rapid construction of complex molecular architectures from simple oxindole precursors. nih.gov

Analytical Characterization Methodologies for Synthesized Compounds

The structural elucidation and confirmation of synthesized compounds like this compound and its analogs rely on a suite of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for determining the molecular structure. nih.govmdpi.comnih.govrsc.orgrhhz.net In the ¹H NMR spectra of isatin-based urea derivatives, characteristic signals for the aromatic protons of the oxindole ring and the benzyl group are observed. rhhz.net For instance, the isatin protons typically appear as distinct doublets and triplets in the aromatic region of the spectrum. rhhz.net The methylene (B1212753) protons of the benzyl group usually present as a singlet. mdpi.com Two-dimensional NMR techniques may be used for more complex structures to resolve overlapping signals and confirm connectivity. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the precise molecular weight and elemental composition of the synthesized compounds. nih.govrsc.orgnih.govresearchgate.net Tandem mass spectrometry (MS/MS) is particularly powerful for structural characterization, as it provides fragmentation patterns that can help differentiate between isomers. nih.govresearchgate.net For N,N'-substituted ureas, cleavage of the C-N bond of the urea group is a characteristic fragmentation pathway that can distinguish positional isomers. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups. nih.govrsc.orgnih.gov For oxindole-urea derivatives, characteristic absorption bands include N-H stretching vibrations, C=O stretching from the urea and oxindole lactam groups, and aromatic C-H and C=C stretching. nih.govrsc.org

Table 3: Key Analytical Data for Oxindole-Urea Derivatives

| Analytical Technique | Information Obtained | Typical Observations | Reference |

| ¹H NMR | Proton environment and connectivity | Aromatic signals, benzyl CH₂ singlet, NH protons | mdpi.comrhhz.net |

| ¹³C NMR | Carbon skeleton | Carbonyl carbons, aromatic carbons, aliphatic carbons | nih.govmdpi.comnih.gov |

| Mass Spectrometry (ESI-HRMS) | Molecular weight and formula | Accurate mass measurement confirming elemental composition | rsc.orgnih.govresearchgate.net |

| FT-IR Spectroscopy | Functional groups | C=O, N-H, and aromatic stretching vibrations | nih.govrsc.orgnih.gov |

Preclinical Biological Activity Spectrum of 1 Benzyl 3 2 Oxoindolin 5 Yl Urea and Its Derivatives

In Vitro Pharmacological Evaluations

Antiproliferative and Anticancer Activities

The conjugation of the 2-oxoindolyl heterocycle and the urea (B33335) functional group has been a strategic approach in designing novel therapeutic agents. This combination leverages the known biological activities of each pharmacophore to create derivatives with enhanced potency and multi-targeted capabilities.

Derivatives based on the 2-oxoindoline urea structure have demonstrated significant antiproliferative effects against a range of human cancer cell lines. Studies on novel 2-oxoindolin-3-ylidenes that incorporate a urea function revealed promising activity against human colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and pancreatic cancer (PaCa2) cell lines nih.gov.

Similarly, hybrid molecules that combine an oxindole (B195798) moiety with pyrazolo[3,4-d]pyrimidine or aminopurine frameworks have shown potent antiproliferative effects. Specific compounds from this series displayed strong activity against hepatocellular carcinoma (HepG-2), kidney carcinoma (A498), and breast adenocarcinoma (MDA-MB-231) researchgate.net. The inhibitory concentrations (IC₅₀) for selected derivatives highlight their potential as cytotoxic agents.

Inhibitory Activity of Oxindole-Urea Derivatives on Cancer Cell Lines

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Indole-isatin hybrid (5o) | General | 1.69 | nih.gov |

| Indole-isatin hybrid (5w) | General | 1.91 | nih.gov |

| 2,4-difluorophenyl urea quinoline (B57606) (9b) | A498 (Renal) | 0.42 | nih.gov |

This table is interactive. Select headers to sort data.

A primary mechanism behind the anticancer activity of 1-Benzyl-3-(2-oxoindolin-5-yl)urea derivatives is their ability to inhibit multiple protein kinases that are crucial for tumor growth and angiogenesis.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic therapy. Many urea-containing compounds are reported as VEGFR-2 inhibitors nih.gov. A study on 2-oxoindolin-3-ylidenes with a urea function identified a derivative, compound 12b, as a particularly potent anti-VEGFR-2 agent, exhibiting 87.2% inhibition at a 10 μM concentration, an activity level close to the FDA-approved drug Sunitinib (89.4% inhibition) nih.gov. Sunitinib itself is a multi-targeted kinase inhibitor active against VEGFR, PDGFR, and c-kit nih.gov.

GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is implicated in various cellular processes, including proliferation and apoptosis, and has been linked to several cancers nih.gov. Novel hydrazide-2-oxindole analogues have been specifically designed and evaluated as GSK-3β kinase inhibitors, demonstrating the versatility of the oxindole scaffold in targeting this serine/threonine kinase nih.gov.

BRAF Inhibition: The BRAF kinase is another important oncogenic target. A series of 2-ureido quinoline derivatives, designed as congeners of the multi-kinase inhibitor Sorafenib, showed highly selective and potent inhibitory activity against BRAF(V600E) and its wild-type form, C-RAF. One derivative, a 4-chloro-3-trifluoromethylphenyl urea compound, exhibited IC₅₀ values of 316 nM and 61 nM against BRAF(V600E) and C-RAF, respectively nih.gov.

Kinase Inhibition Profile of Selected Oxindole-Urea Derivatives

| Derivative Class | Kinase Target | Activity | Source |

|---|---|---|---|

| 2-oxoindolin-3-ylidene urea (12b) | VEGFR-2 | 87.2% inhibition @ 10 µM | nih.gov |

| Ureido quinoline (9d) | BRAF(V600E) | IC₅₀ = 316 nM | nih.gov |

| Ureido quinoline (9d) | C-RAF | IC₅₀ = 61 nM | nih.gov |

This table is interactive. Select headers to sort data.

Beyond kinase inhibition, oxindole derivatives have been shown to directly influence the machinery of cell division and programmed cell death.

Flow cytometry analysis of human renal cancer cells treated with an oxindole derivative known as SH-859 revealed an induction of G0/G1 cell cycle arrest nih.govskku.edunih.gov. This blockage of the cell cycle prevents cancer cells from progressing towards mitosis, thereby inhibiting proliferation. Further investigation confirmed that treatment with SH-859 also leads to the induction of apoptosis in these cells nih.govskku.edunih.gov.

Other studies on different oxindole derivatives have corroborated these findings. An indole-isatin hybrid compound was found to cause a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle nih.gov. Similarly, certain hybrid oxindole molecules were shown to induce sub-G1 cell cycle arrest, which is a hallmark of apoptosis researchgate.net. The apoptotic mechanism is further supported by findings that some triazolyl-quinolin-one derivatives, which share structural motifs, act as activators of pro-apoptotic proteins like caspase-3, caspase-8, and Bax mdpi.com.

Antimicrobial Activities

The oxindole and urea scaffolds are not only active against cancer cells but also show potential as antimicrobial agents.

In vitro screening of newly synthesized urea derivatives has demonstrated activity against a panel of pathogenic bacteria, including both Gram-positive and Gram-negative species. These compounds were tested against Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus nih.gov.

Likewise, sulfonamide-based oxindole derivatives have been evaluated for their antimicrobial properties. Screening of these hybrids showed that most of the tested compounds exhibited significant activity against bacterial species such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa nih.gov. Another study highlighted that indolin-2-one linked to nitroimidazoles possesses potent activity against aerobic bacteria, including S. aureus acs.org.

Antifungal Spectrum

Derivatives of this compound have been explored for their potential as antifungal agents. Studies have evaluated their efficacy against a range of human pathogenic fungi. For instance, novel analogues of 1,2,3-triazole have been synthesized and tested for their in vitro antifungal activity against five common human pathogenic fungi: Candida albicans, Candida parapsilosis, Candida haemuloni, Aspergillus niger, and Aspergillus flavus. chemistryjournal.net Many of these synthesized compounds demonstrated potent antifungal effects when compared to established drugs like voriconazole (B182144) and fluconazole. chemistryjournal.net

In other research, 3-indolyl-3-hydroxy oxindole derivatives were synthesized and assessed for their antifungal properties against five plant pathogenic fungi. nih.gov A number of these compounds showed significant, broad-spectrum antifungal activity, with some performing as well as or better than commercial fungicides. nih.gov Specifically, compound 3u in this series was highly effective against Rhizoctonia solani. nih.gov The structure-activity relationship (SAR) analysis suggested that incorporating halogen substituents like iodine, chlorine, or bromine at the 5-position of the 3-hydroxy-2-oxindole and indole (B1671886) rings was important for enhancing antifungal activity. nih.gov

Additionally, a series of 3-[(5-benzylthio-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol(oxazol)-2(3H)-ones were synthesized and showed moderate inhibitory activity against fungi such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. sioc-journal.cn

Interactive Data Table: Antifungal Activity of Selected Derivatives This table summarizes the antifungal activity of representative compounds from different studies. Users can sort the data by compound, fungus, or activity level.

| Compound Class | Representative Compound | Target Fungi | Observed Activity | Reference |

| 1,2,3-Triazole Analogues | Not specified | C. albicans, C. parapsilosis, A. niger, etc. | Potent activity compared to fluconazole | chemistryjournal.net |

| 3-indolyl-3-hydroxy oxindoles | 3u | R. solani, P. oryzae, B. cinerea, etc. | Excellent, broad-spectrum activity | nih.gov |

| Oxadiazole Derivatives | 5b | B. cinerea, R. solani | Inhibition rate >85% | sioc-journal.cn |

Antitubercular Activity

The urea functional group is a key feature in several compounds with antitubercular properties. Research into urea derivatives has identified compounds with potent activity against Mycobacterium tuberculosis (Mtb). One study highlighted a series of 1-adamantyl-3-phenyl urea derivatives that demonstrated significant activity against the H37Rv strain of M. tuberculosis. nih.gov Several compounds in this series exhibited a minimum inhibitory concentration (MIC) value of 0.01 μg/mL, which is comparable to the first-line anti-TB drug isoniazid. nih.gov These compounds are believed to exert their effect by inhibiting epoxide hydrolase enzymes within the mycobacterium. nih.gov

Interactive Data Table: Antitubercular Activity of Urea Derivatives This table presents the minimum inhibitory concentration (MIC) of selected urea derivatives against M. tuberculosis H37Rv. Lower MIC values indicate higher potency.

| Compound Series | Representative Compound(s) | MIC (μg/mL) vs. Mtb H37Rv | Reference |

| 1-adamantyl-3-phenyl ureas | 1, 3, 11, 20, 24 | 0.01 | nih.gov |

| Dihydroisoxazole derivatives | Compound 3 | 3.12 | researchgate.net |

| Isoniazid (Control) | - | 0.01 | nih.gov |

Anticonvulsant Activities

Derivatives of this compound have been evaluated for their anticonvulsant potential using standard preclinical screening models.

The MES test is a widely used preclinical model to identify compounds that may be effective against generalized tonic-clonic seizures. In a study of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives, several compounds showed significant anticonvulsant activity in the MES screen. nih.govnih.gov Notably, compounds 5h and 5i demonstrated marked protection at a dose of 300 mg/kg, with compound 5i also showing protective effects at a lower dose of 100 mg/kg. nih.govnih.gov Another compound, 5f , was also found to be active in this model. nih.govnih.gov These findings suggest that this class of compounds can prevent the spread of seizures.

The subcutaneous pentylenetetrazole (scPTZ) model is used to screen for compounds that could be effective against absence seizures. This model often identifies agents that enhance GABAergic neurotransmission. mdpi.com The same series of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives was tested in the scPTZ model. nih.govnih.gov Compounds 5h , 5i , 5k , and 5l showed significant anticonvulsant activity in both the MES and scPTZ screens, indicating a broad spectrum of potential anticonvulsant action. nih.govnih.gov The activity in both models suggests these compounds may have multiple mechanisms of action.

Interactive Data Table: Anticonvulsant Screening Results This table summarizes the activity of selected this compound derivatives in standard anticonvulsant models.

| Compound | MES Model Activity | scPTZ Model Activity | Reference |

| 5f | Active | Not specified | nih.govnih.gov |

| 5h | Significant Protection | Significant Protection | nih.govnih.gov |

| 5i | Significant Protection | Significant Protection | nih.govnih.gov |

| 5k | Significant Protection | Significant Protection | nih.govnih.gov |

| 5l | Significant Protection | Significant Protection | nih.govnih.gov |

Anti-inflammatory Properties

The anti-inflammatory potential of compounds related to the 2-oxoindolin core has been investigated. In a study involving an isatin (B1672199) derivative, (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide, the compound demonstrated significant anti-inflammatory effects in animal models. researchgate.net In a carrageenan-induced paw edema assay, the compound significantly reduced swelling. researchgate.net Furthermore, in a zymosan-induced air pouch model, it was shown to reduce leukocyte migration and total protein concentration, indicating an ability to modulate key inflammatory processes. researchgate.net

Another study reported that N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were evaluated for their ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways. mdpi.com One derivative, compound 10c , which features a 2,4-difluorophenyl group, emerged as the most potent LOX inhibitor in the series with an IC50 value of 10 μM. mdpi.com

In Vivo Preclinical Efficacy Studies (Animal Models)

Preclinical studies in animal models are a critical step in the drug discovery process, providing essential insights into the potential therapeutic efficacy and safety of a compound before it can be considered for human trials. For this compound and its derivatives, in vivo studies have been instrumental in characterizing their biological activity.

A series of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives have been synthesized and evaluated for their anticonvulsant properties in established rodent seizure models. The primary screening was conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are widely accepted models for identifying potential anticonvulsant agents.

Several compounds from this series demonstrated significant anticonvulsant activity. Notably, compounds 5h , 5i , 5k , and 5l were active in both the MES and scPTZ screenings, indicating a broad spectrum of anticonvulsant action. These compounds were also reported to be devoid of any neurotoxicity at the tested doses.

The research findings highlighted that compounds 5h and 5i provided marked protection against seizures induced by both MES and scPTZ at a dose of 300 mg/kg. Furthermore, compound 5i also showed protective effects in the MES screen at a lower dose of 100 mg/kg. In a more specialized 6 Hz seizure model, which is used to test for drugs effective against treatment-resistant seizures, compounds 5h and 5i again showed significant protection, marking them as promising candidates for further investigation.

Anticonvulsant Activity of this compound Derivatives in Rodent Models

| Compound | Maximal Electroshock (MES) Test | Subcutaneous Pentylenetetrazole (scPTZ) Test | 6 Hz Seizure Test |

|---|---|---|---|

| 5f | Active | - | - |

| 5h | Significant Activity | Significant Activity | Significant Protection |

| 5i | Significant Activity | Significant Activity | Significant Protection |

| 5k | Significant Activity | Significant Activity | - |

| 5l | Significant Activity | Significant Activity | - |

A thorough review of the scientific literature did not yield any specific in vivo preclinical studies assessing the antiproliferative efficacy of this compound or its direct derivatives in animal models. While some research has explored the in vitro cytotoxic effects of broader classes of oxoindolinyl compounds against various cancer cell lines, data from in vivo animal models, such as xenograft studies in mice, for the specific compound is not publicly available. Therefore, the in vivo antiproliferative profile of this compound and its derivatives in relevant animal models remains to be elucidated.

Structure Activity Relationship Sar Investigations of 1 Benzyl 3 2 Oxoindolin 5 Yl Urea Derivatives

Impact of Substituent Modifications on Biological Activity Profiles

Influence of Substituents on the Benzyl (B1604629) Ring

The benzyl group of 1-benzyl-3-(2-oxoindolin-5-yl)urea derivatives serves as a crucial component for interaction with target proteins, and modifications to its aromatic ring can significantly impact biological activity. Studies on related diaryl urea (B33335) compounds have demonstrated that the nature and position of substituents on the phenyl ring attached to the urea moiety can dramatically alter inhibitory potency against kinases like BRAF. For instance, in a series of diaryl urea-oxindole hybrids, the introduction of specific substituents on the terminal phenyl ring led to compounds with sub-micromolar inhibitory concentrations (IC50) against both wild-type and mutant forms of BRAF kinase. nih.gov

Effects of Modifications on the Oxoindoline Core

The oxoindoline core is another key element of the this compound scaffold that is amenable to structural modifications to fine-tune biological activity. Research on related 2-oxoindolin-3-ylidene derivatives incorporating a urea function has shown that substitutions on the oxoindoline ring can significantly influence their antiproliferative and VEGFR-2 inhibitory properties. The introduction of various substituents at different positions of the oxoindoline ring in these analogs resulted in a range of potencies against cancer cell lines such as HCT116, MCF7, and PaCa2. nih.gov

For example, in one study, the presence of a methyl group on the oxoindoline nitrogen was found to be effective. Furthermore, the substitution pattern on the aromatic ring of the oxoindoline, such as the presence of fluorine or methoxy (B1213986) groups, also played a role in determining the anticancer activity. nih.gov Another area of modification has been the 3-position of the oxoindoline ring. The development of conformationally constrained spiropiperidine indoline-substituted diaryl ureas has led to potent and orally bioavailable P2Y1 antagonists. nih.gov This indicates that creating more rigid structures by modifying the oxoindoline core can lead to improved pharmacological properties. The exploration of substituents at various positions of the oxoindoline ring, as well as the introduction of spirocyclic systems, are therefore valuable strategies in the design of novel this compound derivatives with enhanced biological activity.

Role of the Urea Linker and its Substitutions

The urea linker in this compound is a critical structural motif that often plays a central role in the binding of these compounds to their biological targets. The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor, facilitating interactions with the amino acid residues in the active site of target proteins, such as kinases.

Identification of Pharmacophoric Elements for Specific Bioactivities

A pharmacophore model for this compound derivatives targeting protein kinases can be postulated based on the known binding modes of related diaryl urea inhibitors. The key pharmacophoric features likely include:

A hydrogen bond donor-acceptor-donor motif: Provided by the urea linker, which is crucial for interacting with the hinge region of many kinases.

Two hydrophobic/aromatic regions: One is the benzyl group, and the other is the oxoindoline core. These regions typically occupy hydrophobic pockets in the kinase active site.

An additional hydrogen bond acceptor: The carbonyl group of the oxoindoline ring can act as a hydrogen bond acceptor.

In the design of diaryl urea-oxindole hybrids as BRAF inhibitors, the oxindole (B195798) core was intended to act as an adenine (B156593) mimic to bind to the hinge region, while the diaryl urea portion was designed to interact with the inactive DFG-out conformation of the kinase. nih.gov This highlights a rational approach to designing compounds with specific pharmacophoric elements to achieve a desired biological activity. The identification of these key features is instrumental in virtual screening campaigns to discover new compounds with similar biological activities and in guiding the design of novel derivatives with improved potency and selectivity.

Conformational Preferences and Their Relevance to SAR

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The relative orientation of the benzyl and oxoindoline rings, as dictated by the rotational freedom around the bonds of the urea linker, influences how the molecule presents its pharmacophoric features to the target protein.

Studies on the conformational landscape of N,N'-diaryl ureas have revealed a strong preference for an anti-anti conformation in the solid state, where both aryl rings are positioned on opposite sides of the carbonyl group. researchgate.net This conformation is thought to be stabilized by a combination of steric and electronic factors. While solution-state conformations can be more dynamic, this inherent preference for a relatively planar, extended conformation is likely to be important for biological activity, as it pre-organizes the molecule for binding to the often-planar ATP-binding site of kinases.

The introduction of bulky substituents or the creation of cyclic structures, such as in the case of spiropiperidine indoline (B122111) derivatives, can be used to lock the molecule into a specific, bioactive conformation. nih.gov By reducing the conformational flexibility, the entropic penalty of binding is minimized, which can lead to an increase in binding affinity. Therefore, understanding and controlling the conformational preferences of this compound derivatives is a key aspect of their SAR and a powerful tool in the design of more potent and selective inhibitors.

Molecular Mechanisms and Target Engagement of 1 Benzyl 3 2 Oxoindolin 5 Yl Urea

Identification of Molecular Targets (Receptors, Enzymes, Pathways)

The 1-benzyl-3-(2-oxoindolin-5-yl)urea scaffold combines three key pharmacophoric elements: an N-substituted oxindole (B195798) core, a flexible urea (B33335) linker, and a benzyl (B1604629) group. Derivatives containing these moieties have been investigated for a range of biological activities, suggesting several potential molecular targets.

The oxindole nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with various enzymes, particularly protein kinases. nih.gov Studies on analogous compounds suggest that this compound could target:

Protein Kinases: Many isatin (B1672199) and oxindole derivatives act as kinase inhibitors. nih.gov Specific targets for structurally similar compounds include Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase-3β (GSK-3β), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.govresearchgate.net Inhibition of these kinases is a key mechanism for anticancer activity. nih.gov

Carbonic Anhydrases (CAs): Isatin-based sulfonamides have shown inhibitory activity against carbonic anhydrases, such as the hypoxia-induced hCA IX isoform, which is a target in cancer therapy. researchgate.net

Other Potential Targets: The isatin core is also found in compounds with anticonvulsant properties, suggesting potential interactions with neuronal targets. mui.ac.ir

The specific profile of this compound would depend on how its unique combination of structural features interacts with the binding sites of these potential protein targets.

Elucidation of Binding Modes and Interactions

The biological activity of urea-containing compounds is largely determined by their molecular recognition and interaction with target proteins. nih.gov The binding of this compound likely involves a combination of hydrogen bonds, hydrophobic interactions, and other molecular forces.

Hydrogen bonds play a crucial role in stabilizing drug-receptor complexes. nih.gov For this compound, both the urea linker and the oxindole core are critical for forming these interactions.

Urea Moiety: The urea functional group is an excellent hydrogen bond donor and acceptor. nih.gov It can form multiple, stable hydrogen bonds with protein residues, often mimicking the interactions of transition states in enzymatic reactions. nih.gov For instance, in studies of other urea-based inhibitors, the urea linker forms key hydrogen bonds with amino acid residues like Aspartate (Asp) and Tyrosine (Tyr) in the active site. nih.gov

Oxindole Core: The lactam (cyclic amide) within the oxindole ring provides both a hydrogen bond donor (the N-H group, if unsubstituted) and an acceptor (the C=O group). In kinase inhibition, the oxindole ring often fits into the hinge region of the ATP-binding pocket, where the carbonyl oxygen and amide NH form hydrogen bonds with the backbone of key amino acids like Glutamate (Glu), Leucine (Leu), Aspartate (Asp), and Valine (Val). nih.govresearchgate.net However, the presence of the benzyl group at the N1 position of the oxindole ring in this compound would prevent the NH from acting as a hydrogen bond donor. This N1-substitution has been shown in related compounds to hinder these crucial interactions with the kinase hinge region, potentially explaining why some N-substituted derivatives exhibit lower activity compared to their unsubstituted counterparts. nih.govresearchgate.net

Hydrophobic interactions are essential for the binding affinity and selectivity of many inhibitors.

Benzyl Group: The N-benzyl substituent is a key source of hydrophobic interactions. This group can fit into hydrophobic pockets within a target's binding site. researchgate.netrsc.org In the context of kinase inhibitors, this pocket is often the cavity typically occupied by the purine (B94841) moiety of an ATP molecule. rsc.org

Oxindole Ring: The aromatic portion of the oxindole ring also contributes to hydrophobic interactions with nonpolar amino acid residues in the active site. researchgate.net Docking studies of similar N-benzylated isatin compounds targeting carbonic anhydrase IX show the N-benzyl group accommodating a wide hydrophobic pocket, establishing strong van der Waals interactions with residues such as Threonine, Proline, Leucine, and Alanine. researchgate.net

Beyond hydrogen bonds and general hydrophobic effects, other specific interactions can stabilize the ligand-protein complex.

π-π Stacking: The aromatic rings of the benzyl and oxindole moieties can engage in π-π stacking interactions with the side chains of aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) within the binding site. nih.gov

Cation-π Interactions: In certain enzymatic environments, particularly those involving metal cofactors like Mg²⁺ in kinase active sites, the electron-rich aromatic rings could participate in stabilizing cation-π interactions. rsc.org

NH-π Interactions: Studies on urea interactions with tryptophan have shown the potential for NH-π interactions, where one of the NH bonds of the urea is oriented perpendicularly to an indole (B1671886) ring. nih.gov

A summary of the likely binding interactions is presented in the table below.

| Interaction Type | Contributing Moiety | Potential Interacting Residues | Citation |

| Hydrogen Bonding | Urea Linker, Oxindole Carbonyl | Asp, Tyr, Glu, Leu, Val | nih.govnih.govresearchgate.net |

| Hydrophobic Interactions | N-Benzyl Group, Oxindole Ring | Leu, Val, Ala, Phe, Pro, Thr | researchgate.netrsc.org |

| π-π Stacking | Benzyl Ring, Oxindole Ring | Phe, Tyr, Trp | nih.govrsc.org |

Pathway Modulation Studies

Based on its potential molecular targets, this compound could modulate several critical cellular signaling pathways.

Cell Cycle and Apoptosis Pathways: If the compound inhibits CDK2 and GSK-3β, it would interfere with cell cycle regulation and survival pathways. Inhibition of CDK2 can lead to cell cycle arrest, typically in the G2/M phase, preventing cell proliferation. nih.govresearchgate.net Inhibition of GSK-3β, a kinase involved in numerous signaling cascades, can also induce apoptosis. nih.gov

Angiogenesis Pathways: As a potential inhibitor of VEGFR-2, the compound could block the signaling cascade initiated by the Vascular Endothelial Growth Factor. This would disrupt angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. nih.gov

The N-benzyl substitution on the oxindole ring is a critical structural feature. In studies of similar compounds, this substitution often leads to moderate or weaker activity compared to N-unsubstituted analogues, likely due to the steric hindrance that prevents optimal hydrogen bonding in the kinase hinge region. nih.govresearchgate.net

Computational and Theoretical Studies in 1 Benzyl 3 2 Oxoindolin 5 Yl Urea Research

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is instrumental in understanding the binding mechanism of potential drugs like 1-Benzyl-3-(2-oxoindolin-5-yl)urea and its analogs. The oxindole (B195798) and urea (B33335) moieties are recognized as privileged scaffolds in medicinal chemistry, known to interact with various biological targets, particularly protein kinases, which are crucial in cancer signaling pathways.

Docking studies on other N-substituted oxindole hybrids have identified potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β). nih.gov In these models, the oxindole ring anchors the molecule in the hinge region through hydrogen bonds, while other parts of the molecule establish additional interactions. nih.gov For example, simulations revealed that the oxindole core of certain hybrids forms hydrogen bonds with the backbone CO and NH groups of key amino acids like Glu81 and Leu83 in CDK2. nih.gov

These findings suggest that this compound likely targets protein kinases. Molecular docking simulations can be used to generate and rank potential binding poses of this compound within the active sites of various kinases implicated in cancer, such as VEGFR-2, CDK2, and GSK-3β. The docking score, an estimation of binding affinity, helps prioritize the most likely biological targets for further experimental validation.

Table 1: Representative Molecular Docking Results for Analogous Urea and Oxindole Derivatives

| Compound/Analog Type | Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions | Reference |

| 1-Benzyl-3-benzoylurea Analogs | VEGFR-2 | < -90 (for optimal analogs) | Hydrogen bonds with hinge region; hydrophobic interactions. | core.ac.ukresearchgate.net |

| N¹-unsubstituted Oxindole Hybrids | CDK2 | Not specified (potent IC₅₀) | Hydrogen bonding with Glu81 and Leu83 in the hinge region. | nih.gov |

| N¹-unsubstituted Oxindole Hybrids | GSK-3β | Not specified (potent IC₅₀) | Hydrogen bonding with Asp133 and Val135 in the hinge region. | nih.gov |

| 1-Benzyl-5-bromoindolin-2-one Derivative (7d) | VEGFR-2 | Not specified (potent IC₅₀) | Detailed binding mode explored via docking and dynamic simulations. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence potency, QSAR models can predict the activity of unsynthesized analogs and guide the design of more effective molecules.

For a series of compounds based on the this compound scaffold, a QSAR study would involve synthesizing a library of analogs with systematic variations at different positions (e.g., substitutions on the benzyl (B1604629) or oxindole rings) and measuring their biological activity against a specific target. Then, various physicochemical, electronic, and topological descriptors for each molecule would be calculated.

Studies on related structures highlight the utility of this approach. For example, QSAR analysis of urea-substituted 2,4-diamino-pyrimidines as anti-malarial agents revealed that lipophilicity was a key driver for improved activity. nih.gov Similarly, a QSAR study on antimicrobial isatin (B1672199) (the core of oxindole) derivatives found that their activity was governed by the lipophilic parameter (logP) and certain topological parameters. researchgate.net In another study on N,N'-diphenyl urea analogs, descriptors related to molecular shape and atomic properties (maxdO and RDF55v) were found to be crucial for activity against the cannabinoid receptor 1. orientjchem.org

These examples demonstrate that a QSAR model for this compound derivatives could elucidate which properties are most critical for their desired biological effect. For instance, it could reveal the optimal balance of hydrophobicity, the importance of hydrogen bond donors/acceptors, or the influence of steric bulk at specific positions. This information is invaluable for rationally designing the next generation of analogs with enhanced potency and selectivity.

In Silico ADMET Prediction for Preclinical Development (Focus on in silico methods)

Before a compound can become a drug, it must possess acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, allowing researchers to filter out compounds with unfavorable profiles and prioritize those with a higher likelihood of success in clinical trials.

For this compound, a variety of ADMET properties can be predicted using specialized software. These predictions are based on models derived from large datasets of experimental results for diverse chemicals.

Absorption: Predictions often start with evaluating compliance with Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound has a molecular weight >500, a logP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Studies on analogous 1-benzyl-3-benzoylurea derivatives showed that they successfully passed these criteria. core.ac.ukresearchgate.net Further models can predict human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: Key predicted parameters include plasma protein binding and blood-brain barrier (BBB) penetration. For a systemic anticancer agent, high plasma protein binding might be acceptable, but BBB penetration might be undesirable unless targeting brain tumors.

Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are most likely to metabolize the compound. This is crucial for anticipating potential drug-drug interactions.

Excretion: While less commonly predicted with high accuracy, some models can estimate renal clearance.

Toxicity: A wide range of toxicities can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity (liver damage), and cardiotoxicity (hERG inhibition). For example, in silico studies on 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs predicted they were free from mutagenicity and cytotoxicity but might pose a risk for hepatotoxicity. nih.gov

Table 2: Typical In Silico ADMET Predictions for Urea-Based Drug Candidates

| ADMET Parameter | Predicted Property | Typical Finding for Analogs | Importance | Reference |

| Absorption | Lipinski's Rule of Five | Generally compliant | Predicts potential for oral bioavailability. | nih.govubaya.ac.id |

| Absorption | Human Intestinal Absorption (HIA) | Good to moderate | Estimates absorption from the gut into the bloodstream. | core.ac.ukneliti.com |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Often predicted to be non-penetrant | Determines if the compound can enter the central nervous system. | neliti.com |

| Metabolism | CYP450 Inhibition/Substrate | Varies | Predicts potential for drug-drug interactions. | marmara.edu.tr |

| Toxicity | Ames Mutagenicity | Often predicted to be non-mutagenic | Screens for potential to cause genetic mutations. | nih.gov |

| Toxicity | Hepatotoxicity | Can be a predicted risk | Screens for potential to cause liver damage. | nih.gov |

Conformational Analysis and Spectroscopic Property Prediction (Theoretical studies)

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. The specific conformation of a drug molecule is critical as it dictates how it fits into its biological target. Theoretical studies, primarily using Density Functional Theory (DFT), allow for the detailed investigation of a molecule's geometry and electronic structure.

For this compound, conformational analysis would reveal the rotational barriers around its single bonds, particularly the bonds connecting the urea linker to the benzyl and oxindole moieties. The urea functionality itself has a restricted conformation due to resonance, which delocalizes non-bonded electrons from the nitrogen atoms into the carbonyl group. nih.gov This analysis helps determine the most stable, low-energy conformer(s) that are likely to be biologically active. Studies on N,N'-diphenyl urea show that the conformation found in solution is in good agreement with X-ray crystallography data. nih.gov

Furthermore, DFT calculations can predict various spectroscopic properties, which can be compared with experimental data to confirm the molecule's structure.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies corresponding to specific functional groups (e.g., C=O stretch of the urea and oxindole, N-H stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to aid in structural elucidation.

UV-Visible Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be modeled, helping to understand the molecule's electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap can be calculated to assess chemical reactivity and kinetic stability. researchgate.net

A theoretical study of oxindole derivatives using a polarizable continuum model investigated how different solvents affect properties like free energy and dipole moment, suggesting that the dissolution process is thermodynamically feasible in various solvents. orientjchem.org Such studies provide a deeper understanding of the molecule's intrinsic properties that govern its behavior in biological systems.

Design Strategies for Novel this compound Analogs via Computational Methods

The ultimate goal of computational studies in drug discovery is to guide the synthesis of new, improved molecules. By integrating the insights from molecular docking, QSAR, and ADMET predictions, researchers can devise rational design strategies for novel analogs of this compound.

Several computational strategies can be employed:

Structure-Based Design: Using the binding mode predicted by molecular docking, new analogs can be designed to optimize interactions with the target protein. For example, if a small, unoccupied hydrophobic pocket is identified near the benzyl group, analogs with substituents at specific positions on this ring could be designed to fill that pocket, potentially increasing binding affinity. core.ac.ukresearchgate.net If the model shows a hydrogen bond acceptor on the protein is not engaged, a hydrogen bond donor could be added to the ligand to form a new, stabilizing interaction. rsc.org

Ligand-Based Design: In the absence of a known receptor structure, QSAR models are invaluable. If a QSAR model indicates that higher lipophilicity at a certain position is correlated with higher activity, analogs can be designed with more lipophilic groups at that site. nih.gov This strategy relies on the information gleaned from a set of already-synthesized and tested compounds.

Scaffold Hopping and Molecular Hybridization: Computational tools can be used to identify new core structures (scaffolds) that maintain the key pharmacophoric features of the original molecule but have different chemical backbones. This can lead to compounds with novel intellectual property or improved ADMET properties. Molecular hybridization involves combining structural motifs from different known active compounds. For instance, the oxindole core of this compound could be combined with fragments from other known kinase inhibitors to create novel hybrid molecules with potentially synergistic or multi-targeting effects. rsc.org

In Silico ADMET Filtering: As new analogs are designed virtually, they can be immediately screened for their predicted ADMET properties. This allows for early-stage "virtual deselection" of compounds that are likely to have poor pharmacokinetics or toxicity issues, focusing synthetic efforts only on the most promising candidates. nih.gov For example, if an initial design is predicted to be hepatotoxic, modifications can be made to mitigate this risk before any chemical synthesis is undertaken. nih.gov

Conclusion and Future Research Directions for 1 Benzyl 3 2 Oxoindolin 5 Yl Urea

Summary of Key Research Findings

While specific research on 1-Benzyl-3-(2-oxoindolin-5-yl)urea is limited, a substantial body of work on closely related oxindole-urea analogs provides a strong foundation for predicting its potential. The oxindole (B195798) nucleus is a "privileged scaffold," meaning it is a common structural feature in compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. ajrconline.orgnih.gov The urea (B33335) moiety is crucial in modern drug design, primarily for its ability to form stable hydrogen bonds with protein targets, which is a key factor for biological activity and drug-like properties. nih.gov

Research on related compounds suggests that the this compound scaffold is a potent inhibitor of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer. nih.govresearchgate.net For instance, diaryl urea compounds like Sorafenib are established multi-kinase inhibitors used in cancer therapy. nih.govnih.gov Similarly, oxindole derivatives such as Sunitinib are also FDA-approved kinase inhibitors. nih.govnih.gov The combination of these two pharmacophores in one molecule, as seen in this compound, is a rational drug design strategy. nih.gov Studies on analogous structures have demonstrated significant inhibitory activity against key kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs). nih.govnih.govresearchgate.net

The table below summarizes the activity of some representative oxindole-urea and related kinase inhibitors, highlighting the potential of this chemical class.

| Compound Class/Name | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |

| Oxindole-based pyridyl derivative (5l) | Leukemia/Colon Cancer Cell Lines | GI₅₀ = 3.39 µM / 5.97 µM | nih.gov |

| Benzylideneindolon-2-one derivative (5b) | VEGFR-2 / EGFR | 6.81 nM / 13.04 nM | researchgate.net |

| N¹-unsubstituted oxindole derivative (5d) | CDK2 / GSK-3β | 37.77 nM / 32.09 nM | nih.gov |

| N¹-unsubstituted oxindole derivative (5f) | CDK2 / GSK-3β | 52.75 nM / 40.13 nM | nih.gov |

This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.

Challenges and Opportunities in Developing this compound as a Lead Compound

The development of this compound into a clinical candidate presents both hurdles and prospects.

Challenges:

Kinase Selectivity: A primary challenge for kinase inhibitors is achieving high selectivity for the target kinase over the hundreds of other kinases in the human kinome. Off-target activity can lead to undesirable side effects. researchgate.netnih.gov Developing derivatives of this compound with a precise selectivity profile will be a significant medicinal chemistry effort.

Physicochemical Properties: Compounds in this class may face issues with solubility and metabolic stability. Poor solubility can hinder absorption and bioavailability, while rapid metabolism can lead to a short duration of action. nih.gov

Synthetic Complexity: While the core structure is accessible, the synthesis of a diverse library of analogs with specific substitutions to optimize activity and properties can be complex and require multi-step procedures. sjp.ac.lkrsc.org

Opportunities:

Potent and Diverse Biological Activity: The oxindole-urea scaffold is a proven pharmacophore for potent biological activity against various targets. ajrconline.orgresearchgate.net This provides a strong starting point for optimization and the potential to develop compounds for multiple therapeutic areas.

Established Synthetic Routes: The synthesis of both oxindoles and ureas are well-established areas of organic chemistry, providing a robust toolkit for creating new derivatives. nih.gov

Rational Drug Design: The known binding modes of related urea and oxindole inhibitors to their target kinases allow for structure-based drug design approaches to guide the synthesis of more potent and selective analogs of this compound. researchgate.netnih.gov

Prospective Research Avenues and Therapeutic Applications

Future research on this compound and its derivatives is likely to branch into several promising directions.

Therapeutic Applications:

Oncology: The most immediate application is in cancer therapy, leveraging the scaffold's potential as a kinase inhibitor. researchgate.netnih.govfrontiersin.org Research could focus on developing inhibitors for specific cancer types by targeting kinases like VEGFR, PDGFR, FLT3, and CDKs. nih.govnih.govnih.gov

Inflammatory Diseases: Some oxindole derivatives have shown anti-inflammatory effects. Investigating the potential of this compound class to modulate inflammatory pathways could open up applications in diseases like rheumatoid arthritis or inflammatory bowel disease.

Neurodegenerative Diseases: Certain oxindoles are being explored for neuroprotective properties. rsc.org Future work could assess whether derivatives of this compound can modulate pathways relevant to diseases like Alzheimer's or Parkinson's. rsc.org

Infectious Diseases: The oxindole and urea motifs have been found in compounds with antiviral, antibacterial, and antifungal activities. ajrconline.orgnih.gov Screening libraries of these compounds against a panel of pathogens could uncover new anti-infective agents.

Research Avenues:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the benzyl (B1604629) and oxindole rings is necessary to understand how different chemical groups affect potency and selectivity.

Target Identification: For compounds showing interesting activity in cell-based assays, identifying the specific molecular target(s) will be crucial for understanding their mechanism of action.

Pharmacokinetic Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties will be essential to guide the selection of compounds with favorable drug-like characteristics for further development.

Interdisciplinary Approaches in Oxindole-Urea Compound Development

Advancing the development of this compound will benefit significantly from the integration of multiple scientific disciplines.

Computational Chemistry: In silico methods like molecular docking and molecular dynamics simulations can predict how different derivatives bind to target proteins, helping to prioritize which compounds to synthesize and test. researchgate.netnih.gov This approach saves time and resources by focusing on the most promising molecules.

Structural Biology: Obtaining crystal structures of lead compounds bound to their protein targets provides invaluable atomic-level insights into the key interactions. This information is a powerful guide for rational, structure-based drug design to improve affinity and selectivity.

DNA-Encoded Library Technology (DELT): This technology allows for the synthesis and screening of massive libraries containing billions of different oxindole-based compounds. nih.gov Applying DELT could rapidly identify initial hit compounds with novel structures and activities, which can then be optimized through traditional medicinal chemistry. nih.gov

Chemical Biology: The use of chemical probes based on the this compound scaffold can help to identify new biological targets and elucidate the cellular pathways affected by these compounds, potentially uncovering new therapeutic opportunities.

By combining these interdisciplinary strategies, researchers can accelerate the journey of promising oxindole-urea compounds from initial discovery to potential clinical candidates.

Q & A

Basic Research Questions

Q. How can I optimize the synthetic route for 1-Benzyl-3-(2-oxoindolin-5-yl)urea to improve yield and purity?

- Methodological Answer : Employ a factorial design approach to systematically test variables like reaction temperature, solvent polarity, and stoichiometric ratios of reactants. For example, a 2³ factorial design can identify interactions between these factors . Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) to monitor purity, referencing retention time data from structurally similar ureas (e.g., 1-Benzyl-3-(o-tolyl)urea, tR = 6.2 min under acetonitrile/water gradient) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine <sup>1</sup>H/<sup>13</sup>C NMR (in DMSO-<i>d</i>6) and FT-IR to confirm the urea linkage (N-H stretch ~3350 cm⁻¹, C=O ~1650 cm⁻¹). Compare spectral data with analogs like 5-amino-1H-indole derivatives, where indole NH typically appears at δ 10.5–11.0 ppm . For mass confirmation, use HRMS (High-Resolution Mass Spectrometry) with ESI+ mode, targeting [M+H]<sup>+</sup> (calculated for C16H14N3O2: 296.1035).

Q. How do I assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using buffer solutions (pH 3–9) at 40°C/75% RH (relative humidity) over 14 days. Monitor degradation via LC-MS and track half-life (t1/2) using first-order kinetics. For thermal stability, perform TGA (Thermogravimetric Analysis) at 10°C/min under nitrogen .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reaction mechanisms?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map potential energy surfaces for competing pathways. For example, compare the activation energy of benzylamine coupling vs. urea formation. Validate with kinetic isotope effects (KIEs) or substituent electronic parameter correlations (Hammett plots) .

Q. What strategies exist to address discrepancies in bioactivity data across cell lines?

- Methodological Answer : Use a multi-omics approach:

- Transcriptomics : RNA-seq to identify target gene expression variability.

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein interaction differences.

Normalize data using housekeeping genes (e.g., GAPDH) and validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. How can machine learning improve reaction optimization for derivatives of this compound?

- Methodological Answer : Train a neural network on reaction datasets (e.g., USPTO or Reaxys) using features like electrophilicity index, solvent polarity, and steric parameters. Implement active learning loops where the model prioritizes high-uncertainty conditions for experimental testing, reducing trial iterations by ~40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.